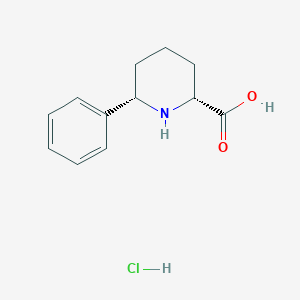
5-(3-Thienyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Thienyl)-1H-indole-2,3-dione is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the thiophene ring is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)-1H-indole-2,3-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiophene derivatives. One common method is the Fischer indole synthesis, where isatin reacts with a thiophene derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced derivatives, such as dihydroindole or tetrahydrothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole and tetrahydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Thienyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(3-Thienyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-(2-Thienyl)-1H-indole-2,3-dione: Similar structure but with the thiophene ring attached at a different position.
5-(3-Furyl)-1H-indole-2,3-dione: Contains a furan ring instead of a thiophene ring.
5-(3-Pyridyl)-1H-indole-2,3-dione: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 5-(3-Thienyl)-1H-indole-2,3-dione is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules.
Eigenschaften
Molekularformel |
C12H7NO2S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
5-thiophen-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7NO2S/c14-11-9-5-7(8-3-4-16-6-8)1-2-10(9)13-12(11)15/h1-6H,(H,13,14,15) |
InChI-Schlüssel |
QEQIEHRZBOHGPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CSC=C3)C(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


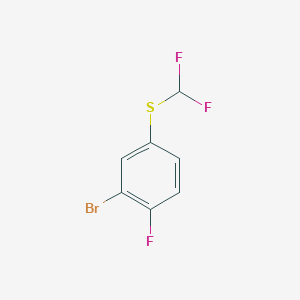
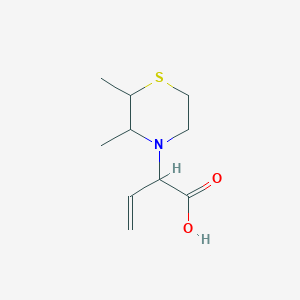

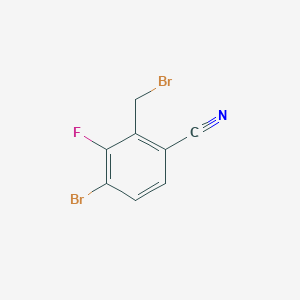
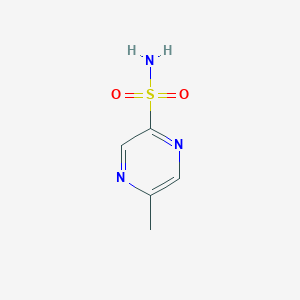
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
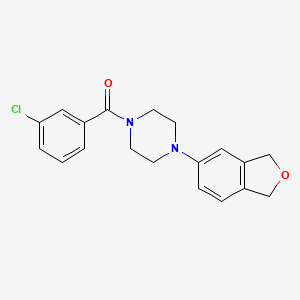
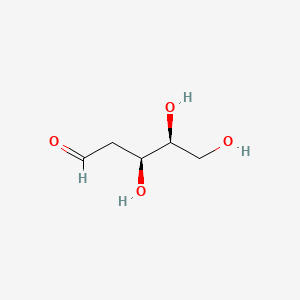
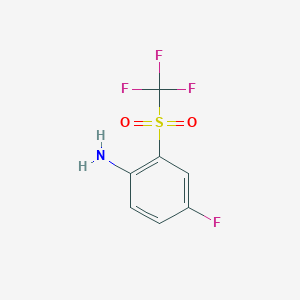

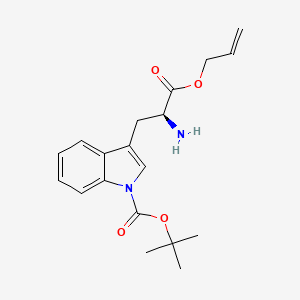
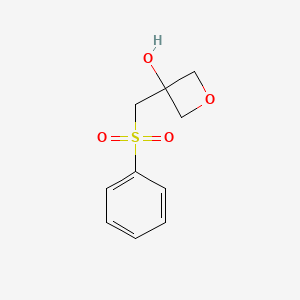
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
